molecular formula C6H12Cl2N4O B1460656 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride CAS No. 2059949-12-9

2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride

Cat. No.: B1460656
CAS No.: 2059949-12-9
M. Wt: 227.09 g/mol
InChI Key: UYPUCNCCCJCMDG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N4O It is a derivative of imidazole, a five-membered ring containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride typically involves the following steps:

    Formation of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide: This can be achieved by reacting 2-methyl-1H-imidazole with chloroacetic acid to form 2-(2-methyl-1H-imidazol-1-yl)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide.

    Formation of the dihydrochloride salt: The free base 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the synthesis of potential antitumor agents and other pharmaceuticals.

    Biology: The compound can be used in biochemical assays and studies involving enzyme inhibition.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The hydrazide group can form covalent bonds with specific amino acid residues, leading to enzyme inhibition or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanol: A similar compound with an ethanol group instead of the acetohydrazide group.

    2-(2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide: A derivative with a substituted phenoxy group.

Uniqueness

2-(2-Methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride is unique due to its specific combination of the imidazole ring and the acetohydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)acetohydrazide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-5-8-2-3-10(5)4-6(11)9-7;;/h2-3H,4,7H2,1H3,(H,9,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPUCNCCCJCMDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC(=O)NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-methyl-1H-imidazol-1-yl)acetohydrazide dihydrochloride
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